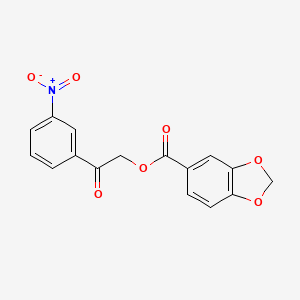

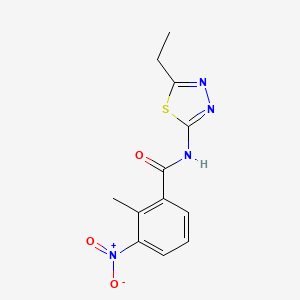

![molecular formula C14H11NO5S2 B5533625 2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5533625.png)

2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiazolidinone derivatives are typically synthesized through condensation reactions involving various aldehydes and thioglycolic acid in the presence of a catalyst. For instance, Patel and Patel (2010) describe a process where 2-hydroxy benzoic acid hydrazide undergoes condensation with aromatic aldehydes to yield corresponding thiazolidinone derivatives (Patel & Patel, 2010). Similarly, Zidar, Kladnik, and Kikelj (2009) report microwave-assisted synthesis as a convenient method for preparing these compounds, highlighting the versatility and efficiency of synthesis techniques (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a thiazolidine core, which can be modified with various substituents to alter its properties. Kosma, Selzer, and Mereiter (2012) studied a related compound, demonstrating the planarity of the thiazolidine moiety and the specific orientations of substituents, which are crucial for the compound's biological activity and interactions (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, contributing to their diverse biological activities. For example, Gebert, Linden, Mlostoń, and Heimgartner (2003) explored [2 + 3]-cycloaddition reactions of azomethine ylides with thiocarbonyl compounds to synthesize spirocyclic 1,3-thiazolidines, illustrating the compound's reactivity and potential for generating complex structures (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent.

Chemical Properties Analysis

Thiazolidinone derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and anticancer activities. Horishny, Chaban, and Matiychuk (2021) investigated the anticancer properties of similar compounds, demonstrating their potential in inhibiting cancer cell growth (Horishny, Chaban, & Matiychuk, 2021). Additionally, Shelke, Mhaske, Nandave, Narkhade, Walhekar, and Bobade (2012) synthesized derivatives showing significant anti-inflammatory and antimicrobial activities, further illustrating the chemical versatility and potential therapeutic applications of these compounds (Shelke et al., 2012).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propriétés

IUPAC Name |

2-[(Z)-[3-(1-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S2/c1-7(12(17)18)15-11(16)10(22-14(15)21)6-8-4-2-3-5-9(8)13(19)20/h2-7H,1H3,(H,17,18)(H,19,20)/b10-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLMEGCPKUHICP-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2C(=O)O)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2C(=O)O)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(Z)-[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride](/img/structure/B5533562.png)

![N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5533575.png)

![4-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5533584.png)

![3-isobutyl-1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533591.png)

![2-methyl-N-[2-(methylsulfonyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533594.png)

![5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5533605.png)

![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5533611.png)

![({5-[1-(2-amino-2-methylpropanoyl)-4-piperidinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine dihydrochloride](/img/structure/B5533613.png)

![3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533621.png)